(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCLBPNZMBBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 422.9 g/mol. The structure features a tetrazole ring, which is known for enhancing the pharmacological properties of compounds, and a piperidine moiety that contributes to its biological interactions.
Research indicates that compounds containing tetrazole and piperidine structures often exhibit diverse biological activities, including:
- Antitumor Activity : Many derivatives have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this structure have demonstrated significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to the modulation of inflammatory responses.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound induced apoptosis and significantly reduced cell viability when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types.
- Antimicrobial Testing : In vitro tests against various pathogenic fungi showed that the compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger. These findings highlight its potential as a therapeutic agent in treating fungal infections.
- Anti-inflammatory Study : The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential use in inflammatory diseases.
Discussion
The biological activity of this compound suggests it could serve as a lead compound for developing new pharmacological agents. Its diverse mechanisms of action make it a candidate for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing its core pharmacophores: tetrazole , piperidine/piperazine , and halogenated pyridine substituents. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Piperidine vs. Piperazine :
- The target compound’s piperidine ring (saturated 6-membered nitrogen ring) offers conformational rigidity compared to the piperazine analog in , which has a 6-membered ring with two nitrogen atoms. Piperazine derivatives often exhibit enhanced solubility due to increased hydrogen-bonding capacity, but reduced metabolic stability in vivo .
Tetrazole vs. Carboxylic Acid Bioisosteres: The 1H-tetrazole group in the target compound is a non-classical bioisostere for carboxylic acids, avoiding ionization at physiological pH while maintaining similar hydrogen-bonding capacity. This contrasts with pyrazoline or indole-based analogs (e.g., ), which rely on aromatic stacking interactions .
In contrast, the pyridinylpyridazine substituent in ’s compound may engage in π-π stacking with aromatic residues in kinase active sites .
Biological Activity: While direct data for the target compound are scarce, analogs with piperidine-tetrazole scaffolds (e.g., kinase inhibitors) show IC₅₀ values in the nanomolar range against targets like EGFR or VEGFR2. Piperazine-based analogs () demonstrate broader selectivity but lower potency in some cases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step pathways, including coupling reactions between tetrazole-containing aromatic precursors and piperidine derivatives. Key steps include:
- Catalytic conditions : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for heterocyclic coupling reactions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in aqueous acetic acid to isolate the final product .
- Yield optimization : Reaction time (monitored via TLC) and stoichiometric ratios of intermediates (e.g., tetrazole-thioethanol derivatives) are critical .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR spectroscopy : Use and NMR to confirm the connectivity of the tetrazole-phenyl and piperidinyl-chloropyridinyl moieties. For example, aromatic protons in the tetrazole ring appear as distinct singlets (~8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the methanone backbone .
- X-ray crystallography : Resolve steric effects between the tetrazole and chloropyridinyl groups, which may influence planarity .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9). The tetrazole group enhances solubility in polar aprotic solvents, while the chloropyridinyl moiety may reduce aqueous solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The piperidinyl ether bond is susceptible to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the tetrazole and chloropyridinyl groups?
- Methodological Answer :
- Analog synthesis : Replace the tetrazole with triazole (e.g., ) or modify the chloropyridinyl substituent (e.g., fluoro or methoxy variants) .
- Biological assays : Screen analogs against kinase targets (e.g., tyrosine kinases) using fluorescence polarization assays. The tetrazole’s hydrogen-bonding capacity may enhance target affinity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the methanone core and ATP-binding pockets .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- Dynamic NMR : Investigate rotational barriers in the piperidinyl-chloropyridinyl linkage, which may cause splitting due to restricted rotation .
- Isotopic labeling : Synthesize -labeled tetrazole to distinguish its signals from overlapping aromatic protons in NMR .
- Adduct identification : Use MS/MS fragmentation to differentiate sodium/potassium adducts from genuine molecular ions .
Q. How does the compound behave under oxidative or photolytic stress, and what degradation pathways dominate?
- Methodological Answer :
- Forced degradation : Expose to UV light (254 nm) and (3% v/v) for 24 hours. Monitor via HPLC-UV:
- Oxidative degradation : Cleavage of the piperidinyl ether bond generates chloropyridinol and tetrazole-phenyl ketone byproducts .
- Photolysis : The tetrazole ring may undergo [2+2] cycloaddition, forming dimeric impurities .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., CYP450 inhibition)?
- Methodological Answer :
- In silico tools : Use SwissADME or ADMET Predictor to estimate logP (clogP ~2.8), blood-brain barrier penetration (low), and CYP3A4 inhibition risk (moderate due to chloropyridinyl group) .
- Metabolism prediction : GLORYx or MetaSite to identify potential Phase I metabolites (e.g., hydroxylation at the piperidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
